METHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE
Overview
Description
METHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE is a complex organic compound with a unique structure that includes a pyrimidine ring and an anilino group
Preparation Methods
The synthesis of METHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE typically involves multiple steps. One common method includes the reaction of 2,4-dimethylaniline with formaldehyde and a pyrimidine derivative under controlled conditions. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
METHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
METHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE can be compared with other similar compounds, such as:
- 2-(2,4-DIMETHYLANILINO)-3-{(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL}-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[2-[(E)-[amino-(2,4-dimethylanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-9-4-5-12(10(2)6-9)19-15(17)21-16-18-11(7-13(22)20-16)8-14(23)24-3/h4-7H,8H2,1-3H3,(H4,17,18,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBHJBQFXFAPNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CC(=O)OC)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OC)/N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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